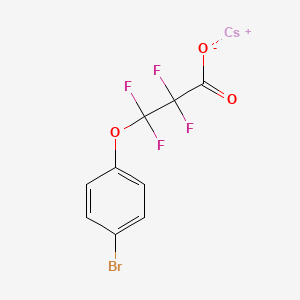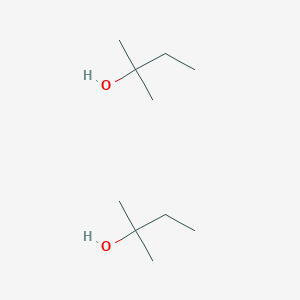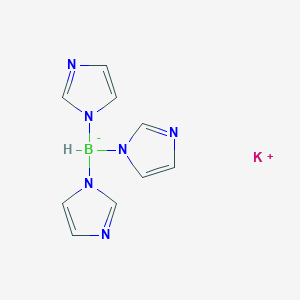
4-Bromophenoxytetrafluoropropionic acid Cs salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenoxytetrafluoropropionic acid Cs salt is a chemical compound that consists of a cesium cation and a 3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoate anion. This compound is of interest due to its unique chemical structure, which includes a bromophenoxy group and multiple fluorine atoms, potentially imparting unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenoxytetrafluoropropionic acid Cs salt typically involves the reaction of cesium hydroxide with 3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the cesium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated pH control systems, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromophenoxytetrafluoropropionic acid Cs salt can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the bromine atom.
Hydrolysis: The ester bond in the propanoate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Hydrolysis: Acidic or basic aqueous solutions are used, often with heating.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction but may include oxidized or reduced forms of the bromophenoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromophenoxytetrafluoropropionic acid Cs salt depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the bromophenoxy group may facilitate specific interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cesium;3-(4-chlorophenoxy)-2,2,3,3-tetrafluoropropanoate
- Cesium;3-(4-methylphenoxy)-2,2,3,3-tetrafluoropropanoate
- Cesium;3-(4-nitrophenoxy)-2,2,3,3-tetrafluoropropanoate
Uniqueness
4-Bromophenoxytetrafluoropropionic acid Cs salt is unique due to the presence of the bromine atom, which can impart distinct reactivity and interaction profiles compared to its analogs with different substituents on the phenoxy group. The multiple fluorine atoms also contribute to its unique chemical and physical properties, such as increased lipophilicity and stability.
Propiedades
IUPAC Name |
cesium;3-(4-bromophenoxy)-2,2,3,3-tetrafluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O3.Cs/c10-5-1-3-6(4-2-5)17-9(13,14)8(11,12)7(15)16;/h1-4H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJOIEOFRHSDKS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(=O)[O-])(F)F)(F)F)Br.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCsF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8087201.png)






